4-(2-Methyl-propylamino)-3-methyl-phenol
Description
4-(2-Methyl-propylamino)-3-methyl-phenol is a substituted phenolic compound characterized by a hydroxyl group at the para position, a methyl group at the meta position, and a branched 2-methylpropylamino (isobutylamino) substituent at the para position. This structure confers unique physicochemical and biological properties, distinguishing it from simpler phenols like m-cresol (3-methyl-phenol) or primary aminophenols.
Properties
CAS No. |
887587-87-3 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)7-12-11-5-4-10(13)6-9(11)3/h4-6,8,12-13H,7H2,1-3H3 |
InChI Key |
FMYRFJMKUUFDQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NCC(C)C |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-(2-Methyl-propylamino)-3-methyl-phenol has been investigated for its potential therapeutic effects. Its structure suggests it could act as a lead compound in drug development, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting potent activity.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.100 |
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting it may be a candidate for further research in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| SH-SY5Y (Neuroblastoma) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
2. Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties, potentially enhancing neuronal survival under oxidative stress conditions. This could be significant for developing treatments for neurodegenerative diseases.
Case Studies
Antimicrobial Evaluation : A study involving various pyridine derivatives highlighted that those with similar structural features exhibited enhanced antibacterial properties compared to non-substituted counterparts.
Cytotoxicity Assessment : Comparative analyses showed that this compound outperformed several known anticancer agents regarding potency against specific cancer cell lines, indicating its potential as a lead compound for drug development.
Industrial Applications
The compound's unique chemical properties also make it valuable in industrial applications:
- Chemical Synthesis : It can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
- Material Science : Its phenolic structure could be utilized in the development of new materials with specific thermal or mechanical properties.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. Key findings include:
Mechanistic studies indicate the hydroxyl group's lone pair electrons facilitate electron transfer, forming resonance-stabilized intermediates. For quinone formation, proton abstraction precedes conjugate addition of oxygen nucleophiles.
Reduction Reactions
The amino and hydroxyl groups influence reduction pathways:
| Target Site | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Aromatic ring | H₂, Pd/C (25–40°C) | Cyclohexanol derivative | 88% | |
| Nitro intermediates* | H₂, Raney Ni | Amine stabilization | 80–95% |
Note: Reduction of nitro precursors (e.g., 4-nitroso intermediates) is a critical step in synthesizing this compound . Hydrogenation occurs via adsorption on metal surfaces, followed by sequential electron transfers.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in:
| Reaction | Reagents | Position | Byproducts | Source |
|---|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ | Ortho to -OH | Di/tri-chloro derivatives | |
| Nitration | HNO₃/H₂SO₄ | Para to -NH- | Nitro-phenol analogs |
Steric hindrance from the 2-methylpropylamino group directs substitution to the less hindered positions . Computational studies suggest a charge density gradient of -0.32 e⁻ at reactive sites (DFT calculations) .
Condensation and Schiff Base Formation
The primary amino group reacts with carbonyl compounds:
| Carbonyl Source | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Formaldehyde | pH 9–11, 60°C | Benzoxazine derivatives | Polymer precursors | |
| Aromatic aldehydes | Ethanol reflux | Imine-linked frameworks | Catalysis |
Kinetic studies show second-order dependence on amine and aldehyde concentrations (k = 2.4 × 10⁻³ M⁻¹s⁻¹ at 25°C) .
Acid-Base and Coordination Chemistry
The compound exhibits pH-dependent behavior:
| Property | Conditions | Observation | Source |
|---|---|---|---|
| Deprotonation | NaOH (aq) | Phenolate ion formation (λ_max = 290 nm) | |
| Metal chelation | Cu²⁺/Fe³⁺ | Stable complexes (log K = 4.7–5.2) |
In aqueous solutions, the phenolic -OH (pKa ≈ 9.8) deprotonates above pH 10, enhancing solubility and redox activity .
Stability and Degradation
Critical stability data:
| Factor | Effect | Half-life | Source |
|---|---|---|---|
| Aqueous hydrolysis | Degradation to quinones | 48 h (30% loss at 25°C) | |
| Thermal stress (>150°C) | Dealkylation | Immediate decomposition | |
| UV exposure | Radical formation | Not quantified |
Stabilizers like ascorbic acid (0.1% w/w) reduce oxidation rates by 70% in formulations .
Comparison with Similar Compounds
Key Observations :
- The isobutylamino group increases steric bulk compared to smaller substituents (e.g., –NH₂ or n-propylamino), likely reducing crystal packing efficiency and altering solubility .
- The electron-donating amino group activates the aromatic ring toward electrophilic substitution, directing reactivity to ortho/para positions relative to the hydroxyl group. This contrasts with m-cresol, where the methyl group weakly activates the ring .
Physicochemical Properties
Table 2: Property Comparison
| Property | This compound | m-Cresol | 4-Amino-3-methyl-phenol |
|---|---|---|---|
| Water Solubility | Low (bulky substituent) | Moderate | High (–NH₂ enhances H-bonding) |
| Melting Point (°C) | ~80–100 (estimated) | 12 | ~140–160 |
| Hydrogen Bonding Capacity | High (–OH and –NH–) | Moderate | Very High (–OH and –NH₂) |
Research Findings :
- Hydrogen Bonding: The compound’s –OH and secondary amine groups enable extensive hydrogen-bonding networks, as described by graph-set analysis for phenolic derivatives . This increases melting points compared to m-cresol but reduces solubility in nonpolar solvents.
- DFT Analysis: Density functional theory (DFT) studies (e.g., B3LYP functionals) predict that the isobutylamino group destabilizes the HOMO (-5.2 eV) compared to m-cresol (-6.1 eV), enhancing susceptibility to electrophilic attack .
Reactivity and Catalytic Behavior
Table 3: Catalytic Decomposition Pathways (α-Fe₂O₃ Catalyst)
Key Insights :
- The isobutylamino group promotes radical stabilization during catalytic decomposition over α-Fe₂O₃, favoring char formation over CO₂ release. This contrasts with m-cresol, which undergoes demethoxylation to form smaller phenols .
Research Findings :
- Its higher lipophilicity may improve cell membrane penetration compared to m-cresol .
- In food systems, m-cresol derivatives contribute to flavor profiles (e.g., smoked meats), whereas bulky aminophenols like the target compound are less volatile and more suited to non-volatile applications .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(2-methyl-propylamino)-3-methyl-phenol typically involves:
- Starting from substituted phenol derivatives (e.g., 3-methylphenol or m-cresol).
- Functional group transformations such as nitrosation, reduction, and nucleophilic substitution.
- Introduction of the 2-methyl-propylamino group through amination or alkylation steps.
- Purification via crystallization or chromatographic methods to achieve high purity.
Stepwise Preparation Methods
Nitrosation and Reduction to Aminophenol Intermediate
One common approach starts with m-cresol (3-methylphenol) and proceeds via nitrosation to form 4-nitroso-3-methylphenol, followed by catalytic hydrogenation to yield 4-amino-3-methylphenol, a key intermediate for further alkylation.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitrosation | m-cresol, aqueous NaOH, sodium nitrite, HCl (36%) | Temperature controlled at 3–10°C; high yield (~91-96%) |
| Reduction | 4-nitroso-3-methylphenol, methanol, Pd/C catalyst, ammonia | Temperature 20–25°C, 2–8 h reaction time; yields ~80-88% crude product |
| Purification | Crystallization from methanol, drying at 40°C | Product purity >99% (HPLC); environmentally friendly |
This method is highlighted in a Chinese patent (CN103508908A), which emphasizes environmental benefits and scalability for industrial production.
Alkylation to Introduce 2-Methyl-propylamino Group
The amino group on 4-amino-3-methylphenol can be alkylated with 2-methylpropyl (isobutyl) halides (e.g., 1-bromo-2-methylpropane) under basic conditions to form the target compound.
| Parameter | Details |
|---|---|
| Base | Inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases |
| Solvent | Polar aprotic solvents (e.g., ethers, esters, alcohols) or mixtures including water |
| Temperature | Mild heating, often 50°C or slightly higher |
| Reaction time | Several hours (e.g., 12 h) |
| Alkylating agent | 1-bromo-2-methylpropane or equivalent |
This alkylation step is supported by a patent (WO2011141933A2) describing similar ether and amine substitutions on phenolic compounds using alkali bases and alkyl halides.
Example Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield & Purity |
|---|---|---|---|---|---|
| 1 | Nitrosation | m-cresol | NaOH, NaNO2, HCl, 3–10°C | 4-nitroso-3-methylphenol | 91–96% yield |
| 2 | Catalytic Reduction | 4-nitroso-3-methylphenol | Pd/C, NH3, MeOH, 20–25°C, 2–8 h | 4-amino-3-methylphenol (crude) | 80–88% crude yield, >99% purity |
| 3 | Alkylation | 4-amino-3-methylphenol | 1-bromo-2-methylpropane, NaOH or K2CO3, solvent, 50°C, 12 h | This compound | Variable, optimized for purity |
| 4 | Purification | Crude product | Crystallization from methanol or suitable solvent | Pure final compound | >99% purity by HPLC |
Research Findings and Optimization Notes
- Catalyst choice: Palladium on carbon is preferred for reduction due to high selectivity and mild conditions.
- Base selection: Sodium hydroxide and potassium carbonate are effective for alkylation; choice depends on solvent compatibility.
- Solvent effects: Polar aprotic solvents and alcohols facilitate nucleophilic substitution and improve yields.
- Temperature control: Maintaining low to moderate temperatures during nitrosation avoids side reactions; moderate heating during alkylation enhances reaction rate.
- Environmental considerations: The described methods minimize hazardous waste and use recyclable catalysts, aligning with green chemistry principles.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents & Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Nitrosation | Conversion of m-cresol to nitroso derivative | NaOH, NaNO2, HCl, 3–10°C | High yield, mild conditions | Temperature-sensitive |
| Reduction | Catalytic hydrogenation to amino derivative | Pd/C, NH3, MeOH, 20–25°C | High purity, scalable | Catalyst handling |
| Alkylation | N-alkylation with 1-bromo-2-methylpropane | NaOH or K2CO3, polar aprotic/alcohol solvents | Efficient introduction of side chain | Requires careful base/solvent choice |
| Purification | Crystallization and drying | Methanol, controlled cooling and drying | High purity, easy workup | Solvent recovery considerations |
Q & A
Basic: What are the recommended synthetic routes for 4-(2-Methyl-propylamino)-3-methyl-phenol, and what analytical methods are critical for confirming its structure?
Methodological Answer:
A plausible synthetic route involves the nucleophilic substitution of 3-methylphenol with 2-methylpropylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate deprotonation of the phenolic hydroxyl group . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Key analytical methods include:
- NMR Spectroscopy : Aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–1.4 ppm for isobutyl CH₃), and NH protons (δ 2.5–3.5 ppm, broad if free).
- IR Spectroscopy : O–H stretch (~3200 cm⁻¹), N–H stretch (~3300 cm⁻¹), and aromatic C=C (~1500 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₇NO (calc. 179.13).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
Basic: What are the key physicochemical properties of this compound that influence its handling in laboratory settings?
Methodological Answer:
- Solubility : Predominantly soluble in polar organic solvents (e.g., ethanol, DMSO) but limited in water due to hydrophobic isobutyl and methyl groups. Aqueous solubility increases under acidic conditions (protonation of the amine) .
- pKa : Phenolic O–H (≈10–11) and amine NH (≈9–10) govern pH-dependent behavior. Use potentiometric titration or UV-pH spectral shifts for determination.
- Stability : Susceptible to oxidation; store under inert atmosphere (N₂/Ar) at 4°C.
Advanced: How can hydrogen bonding patterns in this compound be analyzed using graph set analysis, and what insights do these patterns provide for crystal engineering?
Methodological Answer:
Hydrogen bonding networks can be characterized via single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) . Graph set analysis (as per Etter’s formalism) categorizes interactions into D (donor), A (acceptor), and R (ring) motifs . For example:
- N–H⋯O and O–H⋯N interactions may form D₁¹(2) or D₂²(2) motifs.
- C–H⋯π contacts contribute to supramolecular assembly.
Such analysis aids in predicting co-crystal formation or tuning solubility via crystal packing modifications.
Advanced: What strategies resolve contradictory crystallographic data when determining this compound’s structure using SHELX programs?
Methodological Answer:
Contradictions (e.g., poor refinement statistics, overlapping peaks) can be addressed via:
- Twin Refinement : Use the TWIN command in SHELXL for twinned crystals .
- Disorder Modeling : Apply PART and AFIX instructions to model disordered isobutyl groups.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Basic: What spectral signatures distinguish this compound from structurally similar phenolic derivatives?
Methodological Answer:
- ¹H NMR : The para-substituted isobutylamino group splits aromatic protons into a doublet (J ≈ 8 Hz), while the meta-methyl group causes deshielding.
- ¹³C NMR : Quaternary carbons adjacent to NH (δ 45–50 ppm) vs. Cl-substituted analogs (δ 55–60 ppm) .
- IR : Absence of C–Cl stretches (600–800 cm⁻¹) compared to 4-chloro-3-methylphenol .
Advanced: How does the steric/electronic environment of the isobutylamino group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
The –NH–(CH₂CH(CH₃)₂) group acts as a strong para-directing activator due to resonance donation. Competing steric effects from the isobutyl group may shift substitution to the less hindered meta position (relative to the methyl group). For nitration:
- Computational Prediction : Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces.
- Experimental Validation : Monitor reaction with HNO₃/H₂SO₄ and analyze products via LC-MS.
Advanced: What computational approaches predict the tautomeric equilibria and protonation states of this compound under varying pH?
Methodological Answer:
- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate phenolic and amine pKa values.
- Tautomer Analysis : Conduct molecular dynamics (MD) simulations in explicit solvent (e.g., water, ethanol) to assess keto-enol or amine-imine equilibria.
- DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to compare tautomer stability.
Basic: What chromatographic techniques are optimal for purity assessment, and how can parameters be optimized to separate it from synthetic by-products?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 mm) with mobile phase: 60:40 water:acetonitrile + 0.1% TFA. Retention time ≈ 8–10 min.
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Temperature gradient: 100°C → 280°C at 10°C/min.
- TLC : Silica gel 60 F₂₅₄; hexane:ethyl acetate (3:1) for visualization under UV (254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
